3-Bromoisothiazole

Medicinal Chemistry Nucleophilic Aromatic Substitution Heterocyclic Synthesis

3-Bromoisothiazole (CAS 55512-82-8, molecular formula C₃H₂BrNS, molecular weight 164.02 g/mol) is a heteroaromatic building block featuring a five-membered 1,2-thiazole ring with a bromine atom at the 3-position. The compound is characterized by a calculated LogP of 1.91, a topological polar surface area of 41.13 Ų, and a density of 1.857 g/cm³.

Molecular Formula C3H2BrNS
Molecular Weight 164.03 g/mol
CAS No. 55512-82-8
Cat. No. B1283494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromoisothiazole
CAS55512-82-8
Molecular FormulaC3H2BrNS
Molecular Weight164.03 g/mol
Structural Identifiers
SMILESC1=CSN=C1Br
InChIInChI=1S/C3H2BrNS/c4-3-1-2-6-5-3/h1-2H
InChIKeyOTNWEAKNUYQUKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromoisothiazole (CAS 55512-82-8) for Chemical Synthesis: Properties, Reactivity, and Procurement Guide


3-Bromoisothiazole (CAS 55512-82-8, molecular formula C₃H₂BrNS, molecular weight 164.02 g/mol) is a heteroaromatic building block featuring a five-membered 1,2-thiazole ring with a bromine atom at the 3-position . The compound is characterized by a calculated LogP of 1.91, a topological polar surface area of 41.13 Ų, and a density of 1.857 g/cm³ . 3-Bromoisothiazole serves as a versatile intermediate for the synthesis of biologically active isothiazole derivatives, including anti-inflammatory agents, kinase inhibitors, and agrochemicals [1].

Why 3-Bromoisothiazole (CAS 55512-82-8) Cannot Be Simply Substituted with Other 3-Halogenated Isothiazoles


3-Halogenated isothiazoles exhibit profoundly divergent reactivity profiles in nucleophilic aromatic substitution, cross-coupling, and metal-halogen exchange reactions due to the interplay of halogen electronegativity, bond strength, and the electronic nature of the isothiazole ring [1][2]. The 3-position of isothiazole is intrinsically inert toward palladium-catalyzed couplings, a limitation that is further modulated by the specific halogen present; 3-bromo, 3-chloro, and 3-iodo derivatives each demonstrate unique failure modes and success conditions in Suzuki, Stille, Negishi, and direct C–H arylation protocols [1][3]. Consequently, substituting one 3-haloisothiazole for another without accounting for these mechanistic constraints can lead to complete reaction failure or the formation of undesired regioisomers, necessitating empirical validation for each specific halogen congener.

Quantitative Differential Evidence: 3-Bromoisothiazole (CAS 55512-82-8) vs. Closest Comparators


3-Bromoisothiazole vs. 3-Chloroisothiazole: Divergent Reactivity with Pyrrolidine

In reactions with the secondary amine pyrrolidine, 3-bromoisothiazole-4,5-dicarbonitrile undergoes ring cleavage to afford 2-[di(pyrrolidin-1-yl)methylene]malononitrile, whereas the analogous 3-chloroisothiazole-4,5-dicarbonitrile yields 3-chloro-5-(pyrrolidin-1-yl)isothiazole-4-carbonitrile as the major product [1]. This divergence demonstrates that the halogen at the 3-position dictates the reaction pathway, not merely the rate. In contrast, both bromo and chloro derivatives afford the expected 3-amino substitution product when reacted with the less nucleophilic morpholine [1].

Medicinal Chemistry Nucleophilic Aromatic Substitution Heterocyclic Synthesis

3-Bromoisothiazole vs. 3-Chloroisothiazole: Lower Yield in Direct C–H Arylation

In a silver-mediated palladium-catalyzed direct C–H arylation with phenyl iodide, 3-bromoisothiazole-4-carboxamide afforded the 5-phenylated product in 64% yield, whereas the analogous 3-chloroisothiazole-5-carbonitrile gave 83% yield under comparable conditions [1]. The electron-withdrawing nitrile group on the chloro analog is proposed to enhance reactivity relative to the carboxamide on the bromo derivative [1].

C–H Activation Palladium Catalysis Arylation

3-Bromoisothiazole vs. 4-Bromo/4-Iodoisothiazoles: Failure of Suzuki/Stille Couplings at C-3

3-Bromoisothiazole 13 fails to undergo effective Suzuki or Stille couplings, whereas 4-bromo- and 4-iodoisothiazole derivatives (compounds 5, 7, 30, 34) are competent partners in regioselective Suzuki, Stille, and Negishi reactions [1]. The inherent inertness of the isothiazole C-3 position toward palladium-catalyzed cross-coupling is a well-documented limitation that applies to 3-halo derivatives regardless of the halogen [2].

Cross-Coupling Suzuki Reaction Stille Reaction

3-Bromoisothiazole vs. 3-Iodoisothiazole: Unique Metal-Halogen Exchange and Negishi Coupling Utility

3-Bromoisothiazole 13 reacts with phenylzinc chloride via Negishi-type coupling to afford 3,4,5-triphenylisothiazole 17, whereas 3-iodoisothiazoles 22 and 24 fail to give regiocontrolled Suzuki, Stille, or Negishi couplings [1]. This indicates that the bromo derivative retains sufficient reactivity for metal-halogen exchange and subsequent transmetalation with organozinc reagents, while the iodo analog is prone to undesired side reactions or decomposition under these conditions [1].

Metal-Halogen Exchange Negishi Coupling Organozinc Reagents

3-Bromoisothiazole vs. 3-Chloroisothiazole: Storage Stability and Handling Requirements

3-Bromoisothiazole is reported to be an unstable compound prone to decomposition and must be stored in an inert atmosphere at 2–8°C and protected from light . In contrast, 3-chloroisothiazole derivatives are generally more stable and do not require such stringent storage conditions [1]. The enhanced lability of the C–Br bond in the isothiazole ring contributes to this instability, necessitating careful handling and storage protocols to ensure material integrity upon receipt.

Chemical Stability Storage Procurement

3-Bromoisothiazole as a Strategic Alternative to 3,4-Dibromoisothiazole for Regioselective Elaboration

3,4-Dibromoisothiazoles are commonly prepared using aggressive brominating agents such as elemental bromine (Br₂), which poses significant safety and handling challenges [1]. 3-Bromoisothiazole, in contrast, can be synthesized via more controlled routes from isothiazole precursors and serves as a monofunctionalized scaffold that can be selectively further halogenated at the 4- or 5-positions using milder electrophilic or nucleophilic halogenation methods [2]. This allows for a modular, stepwise functionalization strategy that avoids the use of hazardous reagents in the initial building block preparation.

Regioselective Synthesis Halogenation Building Block Strategy

Optimal Application Scenarios for 3-Bromoisothiazole (CAS 55512-82-8) Based on Quantitative Differentiation


Stepwise Synthesis of 3,4,5-Trisubstituted Isothiazoles via Negishi Coupling

3-Bromoisothiazole is uniquely suited for the preparation of 3,4,5-triarylisothiazoles via sequential Negishi coupling at C-3 with organozinc reagents, followed by regioselective halogenation at C-4 or C-5 and subsequent Suzuki/Stille couplings [1]. This strategy exploits the bromo derivative's ability to undergo metal-halogen exchange with phenylzinc chloride—a transformation that fails with 3-iodo analogs—while circumventing the inherent inability of 3-haloisothiazoles to participate directly in Suzuki/Stille couplings [1].

Synthesis of 3-Amino-Substituted Isothiazole Derivatives with Morpholine

3-Bromoisothiazole-5-carbonitriles react with morpholine to afford 3-(morpholin-4-yl)isothiazole-5-carbonitriles in high yields, providing a direct route to 3-amino isothiazole pharmacophores [1]. In this specific amine nucleophile context, the bromo derivative behaves analogously to the chloro analog, but the bromo compound may be preferred when subsequent transformations require the distinct reactivity of the C–Br bond (e.g., for further metal-halogen exchange) [1].

Divergent Synthesis of Isothiazole-4,5-Dicarbonitrile Derivatives

The divergent reaction of 3-bromoisothiazole-4,5-dicarbonitrile with pyrrolidine (ring cleavage) versus morpholine (3-amino substitution) enables access to two distinct chemical scaffolds from a single starting material [1]. This controlled divergence is not observed with the 3-chloro analog under identical conditions, making the bromo derivative a strategic choice for libraries requiring both linear and ring-opened isothiazole-derived motifs [1].

Building Block for Kinase Inhibitor and Agrochemical Lead Optimization

Isothiazole derivatives bearing aryl groups at the 4-position have demonstrated activity as MEK1 and CHEK1 kinase inhibitors, as well as herbicides and plant growth regulators [1][2]. 3-Bromoisothiazole serves as a versatile precursor to these 4-arylisothiazoles via C–H arylation or, after conversion to 4-bromoisothiazole intermediates, via Suzuki coupling [1]. The documented success of 4-arylisothiazoles in these therapeutic and agrochemical contexts supports the use of 3-bromoisothiazole in lead optimization campaigns [2].

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